4-(4-Nitro-1H-pyrazol-1-yl)piperidine hydrochloride
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Overview
Description
4-(4-Nitro-1H-pyrazol-1-yl)piperidine hydrochloride is a chemical compound with the molecular formula C8H12N4O2·HCl It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen The compound is characterized by the presence of a nitro group attached to a pyrazole ring, which is further linked to a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitro-1H-pyrazol-1-yl)piperidine hydrochloride typically involves the reaction of 4-nitro-1H-pyrazole with piperidine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through crystallization or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-(4-Nitro-1H-pyrazol-1-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The piperidine ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(4-amino-1H-pyrazol-1-yl)piperidine .
Scientific Research Applications
4-(4-Nitro-1H-pyrazol-1-yl)piperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Nitro-1H-pyrazol-1-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways and targets are still under investigation, but it is believed that the compound can modulate enzyme activity and affect cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)piperidine: This compound has a similar structure but with a methyl group attached to the piperidine ring.
Piperidine Derivatives: Various piperidine derivatives with different substituents on the ring have been studied for their pharmacological properties.
Uniqueness
4-(4-Nitro-1H-pyrazol-1-yl)piperidine hydrochloride is unique due to the presence of both a nitro group and a pyrazole ring, which confer specific chemical and biological properties.
Properties
IUPAC Name |
4-(4-nitropyrazol-1-yl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2.ClH/c13-12(14)8-5-10-11(6-8)7-1-3-9-4-2-7;/h5-7,9H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLZTPDEYQBXSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=C(C=N2)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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